

Spectroscopic Characterization of 2-Bromo-5-(trifluoromethoxy)phenol: A Technical Guide

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Compound of Interest

Compound Name: 2-Bromo-5-(trifluoromethoxy)phenol


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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data (NMR, IR, MS) for **2-Bromo-5-(trifluoromethoxy)phenol**. Due to the limited availability of public spectroscopic data for this specific compound, this guide utilizes representative data from structurally similar compounds to predict and interpret the expected spectral features. Detailed, generalized experimental protocols for the acquisition of such data are also provided.

Core Compound Information

Property	Value
Chemical Name	2-Bromo-5-(trifluoromethoxy)phenol
CAS Number	205371-26-2
Molecular Formula	C ₇ H ₄ BrF ₃ O ₂
Molecular Weight	257.01 g/mol
Structure	 alt text

Predicted Spectroscopic Data

The following tables summarize the expected spectroscopic data for **2-Bromo-5-(trifluoromethoxy)phenol** based on the analysis of structurally related compounds such as 2-bromophenol, 4-(trifluoromethoxy)phenol, and other substituted phenols.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR)

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~ 7.2 - 7.5	m	1H	Aromatic CH (H-6)
~ 6.9 - 7.1	m	1H	Aromatic CH (H-4)
~ 6.7 - 6.9	m	1H	Aromatic CH (H-3)
~ 5.0 - 6.0	br s	1H	Phenolic OH

¹³C NMR (Carbon NMR)

Chemical Shift (δ) ppm	Assignment
~ 155	C-OH (C-1)
~ 110	C-Br (C-2)
~ 120 - 135	Aromatic CHs (C-3, C-4, C-6)
~ 148	C-O-CF ₃ (C-5)
~ 120 (q, J ≈ 257 Hz)	-OCF ₃

Infrared (IR) Spectroscopy

Wavenumber (cm ⁻¹)	Intensity	Assignment
3600 - 3200	Broad	O-H stretch (phenolic)
3100 - 3000	Medium	Aromatic C-H stretch
1600 - 1450	Medium-Strong	Aromatic C=C ring stretch
1250 - 1150	Strong	C-O-C stretch (aryl ether)
1200 - 1000	Strong	C-F stretch (trifluoromethoxy)
700 - 500	Strong	C-Br stretch

Mass Spectrometry (MS)

m/z Ratio	Relative Intensity (%)	Assignment
256/258	~100 / ~98	[M] ⁺ · (Molecular ion peak, bromine isotope pattern)
177	Variable	[M - Br] ⁺
149	Variable	[M - Br - CO] ⁺
69	Variable	[CF ₃] ⁺

Experimental Protocols

The following are generalized protocols for the acquisition of spectroscopic data for phenolic compounds.

NMR Spectroscopy

Sample Preparation:

- Dissolve 5-10 mg of the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
- Transfer the solution to a 5 mm NMR tube.

¹H NMR Acquisition:

- Instrument: 400 MHz (or higher) NMR Spectrometer
- Pulse Program: Standard single-pulse sequence.
- Number of Scans: 16-64
- Spectral Width: 0-12 ppm
- Relaxation Delay: 1-5 seconds

¹³C NMR Acquisition:

- Instrument: 100 MHz (or higher) NMR Spectrometer
- Pulse Program: Proton-decoupled pulse sequence.
- Number of Scans: 1024 or more to achieve adequate signal-to-noise.
- Spectral Width: 0-200 ppm
- Relaxation Delay: 2-5 seconds

Infrared (IR) Spectroscopy

Sample Preparation (Attenuated Total Reflectance - ATR):

- Place a small amount of the liquid or solid sample directly onto the ATR crystal.
- Ensure good contact between the sample and the crystal.

Data Acquisition:

- Instrument: Fourier Transform Infrared (FTIR) Spectrometer with an ATR accessory.
- Spectral Range: 4000-400 cm⁻¹
- Resolution: 4 cm⁻¹
- Number of Scans: 16-32

- Background: A background spectrum of the clean, empty ATR crystal should be collected prior to sample analysis.

Mass Spectrometry

Sample Preparation:

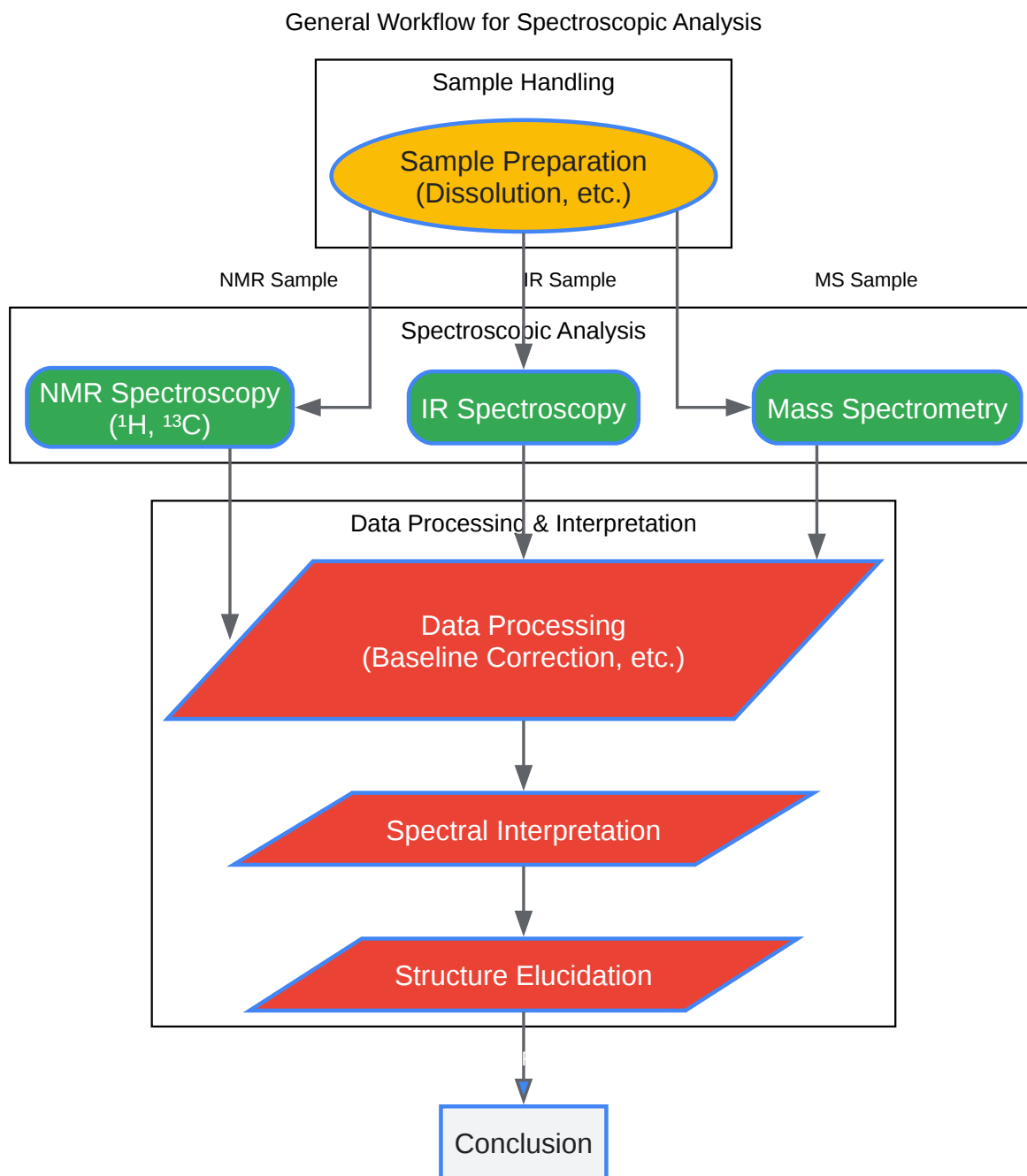
- Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent (e.g., methanol, acetonitrile).

Data Acquisition (Electron Ionization - EI):

- Instrument: Gas Chromatograph-Mass Spectrometer (GC-MS).
- Ionization Mode: Electron Ionization (EI) at 70 eV.
- Mass Analyzer: Quadrupole or Time-of-Flight (TOF).
- Mass Range: m/z 50-500.
- GC Column: A non-polar capillary column (e.g., DB-5ms).
- Temperature Program: A suitable temperature gradient to ensure elution of the compound.

Workflow for Spectroscopic Analysis

The following diagram illustrates a general workflow for the spectroscopic analysis of a chemical sample.



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Caption: A flowchart illustrating the general workflow for the spectroscopic analysis of a chemical compound.

This guide serves as a foundational resource for researchers and professionals engaged in the synthesis, analysis, and application of **2-Bromo-5-(trifluoromethoxy)phenol** and related compounds. The provided data and protocols offer a robust starting point for experimental design and data interpretation in the absence of directly published spectra for the target molecule.

- To cite this document: BenchChem. [Spectroscopic Characterization of 2-Bromo-5-(trifluoromethoxy)phenol: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1341764#spectroscopic-data-nmr-ir-ms-of-2-bromo-5-trifluoromethoxy-phenol>]

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